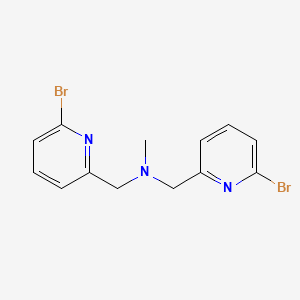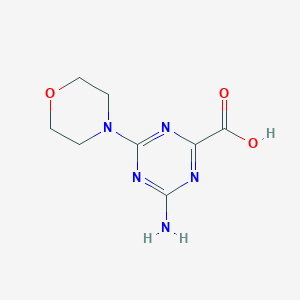
6-Methyl-7-oxooctanoic acid
Overview
Description
6-Methyl-7-oxooctanoic acid, also known as Pinacolborane Impurity 29, is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 .
Synthesis Analysis
The synthesis of 6-Methyl-7-oxooctanoic acid has been reported in the literature. For instance, it was used as a precursor for the synthesis of novel 3-(4-carboxybutyl)indolenines . Protodeboronation of pinacol boronic esters has also been reported, which could potentially be used in the synthesis of 6-Methyl-7-oxooctanoic acid .Molecular Structure Analysis
The molecular structure of 6-Methyl-7-oxooctanoic acid consists of nine carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The InChI code for this compound is 1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) .Chemical Reactions Analysis
6-Methyl-7-oxooctanoic acid has been used in the synthesis of carboxyalkylindolenines . It can also undergo protodeboronation, a reaction that involves the removal of a boron atom from a boronic ester .Physical And Chemical Properties Analysis
6-Methyl-7-oxooctanoic acid is a liquid at room temperature .Scientific Research Applications
Synthesis of Carboxyalkylindolenines
6-Methyl-7-oxooctanoic acid: is a precursor in the synthesis of novel 3-(4-carboxybutyl)indolenines . These compounds have potential applications in medicinal chemistry, particularly in the synthesis of drug molecules that target neurological disorders.
Material Science: Functional Polyolefins
The acid is used in the copolymerization process with ethylene to produce functional polyolefins . This has significant implications for creating materials with specific properties, such as increased durability or chemical resistance.
Safety and Hazards
6-Methyl-7-oxooctanoic acid is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Relevant Papers The synthesis of 6-Methyl-7-oxooctanoic acid and its use in the synthesis of carboxyalkylindolenines is discussed in a paper published in the Russian Chemical Bulletin . Another paper discusses the protodeboronation of pinacol boronic esters, which could potentially be used in the synthesis of 6-Methyl-7-oxooctanoic acid .
properties
IUPAC Name |
6-methyl-7-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGUTPGXNJPFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-7-oxooctanoic acid | |
CAS RN |
99183-34-3 | |
| Record name | 6-methyl-7-oxooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid?
A1: While the specific biological activities of the synthesized carboxyalkylindolenines are not discussed in the provided abstracts [, ], the research highlights a synthetic route towards these compounds. Carboxyalkylindolenines, as a class, are considered important building blocks in organic synthesis. They are structurally related to indoles, which are prevalent in numerous biologically active natural products and pharmaceuticals. Therefore, developing efficient synthetic pathways for carboxyalkylindolenines, particularly using a readily available starting material like 6-methyl-7-oxooctanoic acid, can be valuable for future drug discovery efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)








